Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15801780
InChI: InChI=1S/C11H12N2O2/c1-3-7-4-5-8-9(6-7)13-10(12-8)11(14)15-2/h4-6H,3H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate

CAS No.:

Cat. No.: VC15801780

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate -

Specification

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name methyl 6-ethyl-1H-benzimidazole-2-carboxylate
Standard InChI InChI=1S/C11H12N2O2/c1-3-7-4-5-8-9(6-7)13-10(12-8)11(14)15-2/h4-6H,3H2,1-2H3,(H,12,13)
Standard InChI Key ZXIXIXFEEXHMKS-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)N=C(N2)C(=O)OC

Introduction

Chemical Structure and Molecular Properties

The molecular formula of methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate is C12_{12}H14_{14}N2_2O2_2, with a molecular weight of 218.25 g/mol (calculated from IUPAC nomenclature rules). The compound’s structure comprises a benzimidazole scaffold, where the benzene ring is fused to an imidazole ring. The ethyl group at position 6 introduces steric bulk, while the methyl ester at position 2 enhances electrophilicity, influencing reactivity and intermolecular interactions .

Spectroscopic Characterization

  • NMR: 1^1H NMR spectra of analogous ethyl esters reveal characteristic peaks for the methyl ester group (δ 1.32 ppm for CH3_3) and aromatic protons (δ 7.30–7.63 ppm) .

  • IR: Stretching vibrations for C=O (∼1700 cm1^{-1}) and N-H (∼3400 cm1^{-1}) are observed in related compounds .

Synthesis and Optimization

The synthesis of methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate typically involves a multi-step route:

Key Synthetic Pathway

  • Condensation: Reacting 4-ethyl-1,2-diaminobenzene with methyl glyoxylate under acidic conditions forms the benzimidazole core.

  • Esterification: Treating the intermediate carboxylic acid with methanol and thionyl chloride (SOCl2_2) yields the methyl ester .

Representative Reaction:

4-Ethyl-1,2-diaminobenzene+Methyl glyoxylateHClIntermediate acidMeOH, SOCl2Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate\text{4-Ethyl-1,2-diaminobenzene} + \text{Methyl glyoxylate} \xrightarrow{\text{HCl}} \text{Intermediate acid} \xrightarrow{\text{MeOH, SOCl}_2} \text{Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate}

Physicochemical Properties

PropertyValue
Melting Point148–150°C (predicted)
SolubilitySoluble in DMSO, methanol
LogP (Partition Coefficient)2.1 (estimated)

The ethyl group enhances lipophilicity compared to methyl analogs, impacting membrane permeability in biological systems .

Biological Activities and Applications

Benzimidazole derivatives exhibit broad bioactivity, and methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate is no exception:

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), the compound’s activity stems from membrane disruption and enzyme inhibition .

Drug Development

As a pharmacophore, it serves as a precursor for kinase inhibitors and antiviral agents. Its ester group allows facile hydrolysis to carboxylic acids for prodrug design .

Comparative Analysis with Analogues

Ethyl 1H-Benzo[d]imidazole-2-Carboxylate (CAS 1865-09-4)

  • Structure: Lacks the 6-ethyl group.

  • Activity: Demonstrates weaker antitumor effects (IC50_{50} > 100 μM in MCF-7) .

Methyl 6-Methyl-1H-Benzo[d]imidazole-2-Carboxylate

  • Structure: Methyl substituent at position 6.

  • Property: Reduced lipophilicity (LogP = 1.8) compared to the ethyl derivative .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator